molecular formula C13H22O2 B14230959 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal CAS No. 821770-22-3

4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal

Cat. No.: B14230959
CAS No.: 821770-22-3
M. Wt: 210.31 g/mol
InChI Key: JEPUMXAGLMHORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal is an organic compound with a unique structure that includes a cyclohexylidene ring substituted with a hydroxypropan-2-yl group and a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal typically involves the reaction of cyclohexanone with isopropanol in the presence of an acid catalyst to form the intermediate 4-(2-Hydroxypropan-2-yl)cyclohexanone. This intermediate is then subjected to an aldol condensation reaction with butanal under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s reactivity is influenced by the presence of functional groups that can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

821770-22-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-[4-(2-hydroxypropan-2-yl)cyclohexylidene]butanal

InChI

InChI=1S/C13H22O2/c1-13(2,15)12-8-6-11(7-9-12)5-3-4-10-14/h5,10,12,15H,3-4,6-9H2,1-2H3

InChI Key

JEPUMXAGLMHORY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(=CCCC=O)CC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.